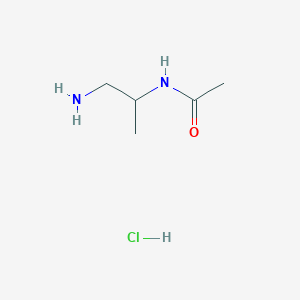

N-(1-Aminopropan-2-yl)acetamide hydrochloride

Description

N-(1-Aminopropan-2-yl)acetamide hydrochloride is a substituted acetamide derivative characterized by a propan-2-yl backbone bearing an amino group and an acetamide moiety, with a hydrochloride counterion. Its molecular formula is C₅H₁₃ClN₂O, and its molecular weight is 164.62 g/mol.

Properties

IUPAC Name |

N-(1-aminopropan-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(3-6)7-5(2)8;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVZJSVWEWTUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

N-(1-Aminopropan-2-yl)acetamide hydrochloride is being investigated for its potential therapeutic uses against various diseases, including bacterial infections and cancer. Its unique structure allows it to act as a precursor for synthesizing more complex pharmaceutical compounds .

Biological Interaction Studies

Preliminary studies have focused on the compound's binding affinity to biological targets. These studies indicate that it may interact with specific proteins or enzymes, potentially leading to novel therapeutic strategies. However, comprehensive in vivo studies are required to fully elucidate these interactions .

Organic Synthesis

As an important intermediate in organic synthesis, this compound facilitates the creation of derivatives with specific functionalities. Its versatility makes it valuable in developing new chemical entities for drug discovery.

Case Study: Antiparasitic Activity

A study investigating compounds similar to this compound found that certain derivatives exhibited potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These findings suggest that this compound could be a lead candidate for developing new antiparasitic drugs .

Case Study: Anticancer Properties

Research has indicated that this compound may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. Further investigations are ongoing to determine its efficacy in clinical settings .

Mechanism of Action

The mechanism by which N-(1-Aminopropan-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of N-(1-Aminopropan-2-yl)acetamide hydrochloride and its analogs:

Key Observations :

- Branching and Functional Groups: The target compound lacks complex aromatic or heterocyclic substituents found in analogs like the phenoxy-piperidino derivative , which may reduce its toxicity but limit target specificity.

- Lipophilicity: The ethylamino group in enhances lipophilicity, which could improve membrane permeability but reduce water solubility.

Insights :

- The phenoxy-piperidino analog exhibits significant toxicity (LD₅₀ = 165 mg/kg in mice), likely due to aromatic and heterocyclic moieties enhancing bioactivity.

- Simpler structures like the target compound and the hydroxy-dimethylethyl analog show milder hazards, primarily irritation.

Biological Activity

N-(1-Aminopropan-2-yl)acetamide hydrochloride, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its amine and acetamide functional groups. Its molecular formula is CHClNO, with a molecular weight of approximately 150.61 g/mol. The compound's structure contributes to its reactivity and interactions in biological systems.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its unique structural features allow it to modulate enzymatic activities, potentially influencing metabolic pathways.

Key Findings:

- Enzyme Interaction: The compound has been shown to inhibit certain enzymes, suggesting a role in metabolic regulation.

- Receptor Modulation: Preliminary studies indicate that it may affect receptor activity, which could have implications for drug development.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18 -

Neuroprotective Effects:

In a murine model of neurodegeneration, the compound demonstrated protective effects on neuronal cells, reducing apoptosis markers and enhancing cell viability. This suggests potential applications in neuropharmacology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies indicate favorable absorption characteristics and moderate bioavailability.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 45% |

| Half-life (t) | 3 hours |

| Metabolism | Hepatic (CYP450 pathway) |

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

-

Antitumor Activity: Investigations into its cytotoxic effects against cancer cell lines have shown promising results, with IC values indicating effectiveness at low concentrations.

Cell Line IC (μM) HeLa 5.0 MCF-7 3.5 A549 4.2 - Anti-inflammatory Properties: In vitro assays demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases.

Preparation Methods

Amino Protection with tert-Butyl Dicarbonate

The process begins with glycine methyl ester hydrochloride (1 ), where the amino group is protected using tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran (THF) under alkaline conditions (e.g., aqueous Na₂CO₃ or triethylamine). This yields Boc-glycine methyl ester (2 ) with >95% purity.

Reaction Conditions :

-

Molar Ratio : Glycine methyl ester hydrochloride : Boc₂O = 1 : 1–2

-

Temperature : 0–30°C

-

Solvent : Dichloromethane or THF (5–15 mL/g substrate)

Amidation with Dimethylamine

Boc-glycine methyl ester undergoes amidation with dimethylamine under pressurized conditions (0.1–1.0 MPa) in ether solvents (e.g., methyl tert-butyl ether). This step forms N,N-dimethyl-Boc-glycinamide (3 ).

Key Parameters :

-

Molar Ratio : Substrate : Dimethylamine = 1 : 10–25

-

Temperature : 30–60°C

-

Pressure : 0.1–1.0 MPa

Deprotection and Salt Formation

The Boc group is removed using hydrochloric acid in dioxane or ethyl acetate, followed by crystallization to yield N-(1-aminopropan-2-yl)acetamide hydrochloride (4 ) with 90–92% yield and >99% purity.

Workup :

-

Acid : HCl gas or concentrated HCl

-

Solvent : 1,4-Dioxane or ethyl acetate

-

Crystallization : Cooling to 0–5°C

Enantioselective Synthesis for (S)-Isomer

Carbamate Formation

(S)-1-Aminopropan-2-amine (5 ) is treated with methyl chloroformate in the presence of a base (e.g., NaHCO₃) to form (S)-methyl (1-aminopropan-2-yl)carbamate (6 ).

Reaction Conditions :

-

Solvent : Water/THF mixture

-

Temperature : 0–5°C

-

Yield : 85–90%

Acetylation and Hydrochloride Formation

The carbamate intermediate is acetylated using acetic anhydride, followed by HCl treatment to yield the target compound. Recrystallization from n-hexane/ethyl acetate provides the (S)-enantiomer with >99% enantiomeric excess (ee).

Characterization :

-

Melting Point : 148–150°C

-

Purity : >99.5% (HPLC)

Direct Amination of Chloroacetamide

Nucleophilic Substitution

Chloroacetamide (7 ) reacts with isopropylamine in acetonitrile under reflux, followed by HCl quenching to form the hydrochloride salt.

Optimized Parameters :

-

Molar Ratio : Chloroacetamide : Isopropylamine = 1 : 3

-

Catalyst : KI (0.1 equiv)

-

Yield : 78–82%

Comparative Analysis of Methods

Table 1. Summary of Synthetic Routes

Advantages and Limitations

-

Method 1 : High yield and purity, suitable for large-scale production but involves multiple steps.

-

Method 2 : Enantioselective, critical for chiral drug synthesis, but requires expensive starting materials.

-

Method 3 : Simplest route but lower yield and moderate purity.

Industrial-Scale Considerations

The protection/deprotection method (Method 1) is preferred for bulk synthesis due to its robustness and >90% yield. Key process enhancements include:

Q & A

Q. What are the established synthetic routes for N-(1-Aminopropan-2-yl)acetamide hydrochloride, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For instance, reacting 1-amino-2-propanol with acetyl chloride under acidic conditions, followed by neutralization with HCl. Purification involves recrystallization using ethanol/water mixtures. Purity is confirmed via HPLC (≥95% purity threshold) and structural validation by H/C NMR and FT-IR spectroscopy. Elemental analysis ensures stoichiometric consistency .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm backbone structure and substituent positions.

- FT-IR : Identifies amine (-NH), amide (-CONH-), and hydrochloride functional groups.

- HPLC : Assesses purity and detects impurities using C18 columns with UV detection (λ = 254 nm).

- Mass spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF .

Q. How should researchers handle discrepancies in spectroscopic data across different synthesis batches?

Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl), concentration, or polymorphic forms. Standardize experimental conditions (solvent, temperature) and cross-validate with high-resolution MS and elemental analysis. Refer to published spectra of structurally analogous compounds (e.g., N-(3-aminophenyl)acetamide hydrochloride in ) for benchmarking .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

Employ Design of Experiments (DOE) to optimize parameters:

- Catalysts : Test bases like triethylamine or DMAP for acetylation efficiency.

- Solvents : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Temperature : Elevated temperatures (40–60°C) improve kinetics but risk byproduct formation. Monitor progress via TLC and isolate intermediates to minimize side reactions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies under ICH guidelines (40°C/75% RH, light exposure) reveal:

Q. What role does this compound play in designing enzyme inhibitors or bioactive conjugates?

The primary amine and acetamide groups serve as key pharmacophores. Examples include:

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

Use chiral chromatography (e.g., Chiralpak® IA column) with hexane/isopropanol mobile phases. Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes enantiomers. Validate purity via polarimetry and circular dichroism (CD) spectroscopy .

Q. What are common synthetic byproducts, and how are they identified?

Byproducts include:

Q. How is the compound utilized in impurity profiling for regulatory compliance?

Follow pharmacopeial guidelines (e.g., USP, EP) using HPLC-MS with reference standards (e.g., ’s impurity standards). Quantify limits of detection (LOD) ≤ 0.1% via calibration curves. Cross-reference with structurally related impurities (e.g., N-(2-aminoethyl)acetamide derivatives in ) .

Q. What computational methods predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to targets like GPCRs or kinases. Use PubChem’s 3D conformer library ( ) for ligand preparation. Validate predictions with SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.